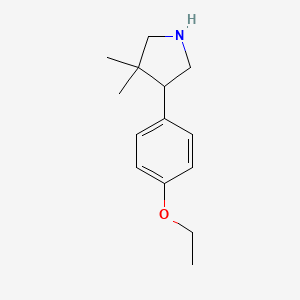

4-(4-Etoxi fenil)-3,3-dimetilpirrolidina

Descripción general

Descripción

The compound “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine” is likely to be an organic compound consisting of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring in this compound is substituted at the 3rd position with two methyl groups (dimethyl) and at the 4th position with a 4-ethoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by substitution reactions to introduce the ethoxyphenyl and methyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which is a type of secondary amine, along with the ethoxyphenyl and methyl substituents .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolidine ring, as well as the ethoxyphenyl and methyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar and nonpolar groups, and the presence of functional groups .Aplicaciones Científicas De Investigación

Síntesis de Nuevos Compuestos

El compuesto se puede usar en la síntesis de nuevas N-(4-Etoxi fenil) Azetidin-2-onas . Estos nuevos compuestos se sintetizaron a través de cicloadiiciones estándar [2+2] cetena-imina (reacción de Staudinger). El tratamiento de estos compuestos con nitrato de cerio amónico produjo las 2-azetidinonas N-desariladas en rendimientos buenos a excelentes .

Intermedio Farmacéutico

2-(4-Etoxi fenil)etanol, un compuesto relacionado, se usa como intermedio farmacéutico . Es plausible que "4-(4-Etoxi fenil)-3,3-dimetilpirrolidina" también pueda desempeñar un papel similar en la síntesis de ciertos fármacos.

Investigación sobre Química de Grupos Protectores

El compuesto podría utilizarse potencialmente en la investigación sobre la química de grupos protectores. Por ejemplo, el grupo N-(p-etoxi fenil) en β-lactámicos se puede eliminar oxidativamente mediante nitrato de cerio amónico en buen rendimiento . Esta podría ser un área potencial de investigación para "this compound".

Síntesis de Antibióticos Biológicamente Activos

Las β-lactámicos N-no sustituidas desempeñan un papel central como intermediarios clave en la síntesis de varios antibióticos biológicamente activos . "this compound" podría utilizarse potencialmente en la síntesis de estos tipos de compuestos.

Síntesis de Agentes Anticancerígenos

La importancia de las β-lactámicos N-no sustituidas para la semisíntesis de los nuevos agentes anticancerígenos Taxol y Taxotere está bien documentada . "this compound" podría utilizarse potencialmente en la síntesis de estos tipos de compuestos.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further investigation of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed analysis of its structure and properties, and exploration of its potential uses in areas such as pharmaceuticals or materials science .

Análisis Bioquímico

Biochemical Properties

4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels and enhancing cholinergic transmission . Additionally, 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine interacts with other proteins involved in neurotransmission and signal transduction, modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the O-GlcNAcylation of mitochondrial proteins, which contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells . Furthermore, 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine affects the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their function. For instance, it binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine modulates the activity of other enzymes and proteins through allosteric interactions, leading to changes in their conformation and function. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine in research settings.

Dosage Effects in Animal Models

The effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve memory retention in animal studies . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and hydroxylation of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the compound’s bioavailability and overall pharmacokinetics.

Transport and Distribution

The transport and distribution of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by transporters such as P-glycoprotein, which facilitates its distribution to various tissues . Additionally, binding proteins in the blood plasma help maintain the compound’s concentration and facilitate its delivery to target tissues. The localization and accumulation of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine within specific tissues are influenced by these transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine plays a crucial role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial proteins and metabolic pathways . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine to specific compartments within the cell. These subcellular localization mechanisms ensure that the compound reaches its intended targets and exerts its biochemical effects effectively.

Propiedades

IUPAC Name |

4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-4-16-12-7-5-11(6-8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKJIUSUPAZNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CNCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

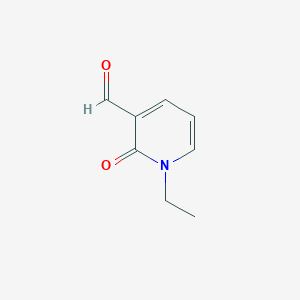

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)

![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)

![2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470299.png)

![3-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470300.png)

![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1470303.png)

![1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1470304.png)